4,4-Diméthyl-5alpha-cholest-8-en-3bêta-ol

Vue d'ensemble

Description

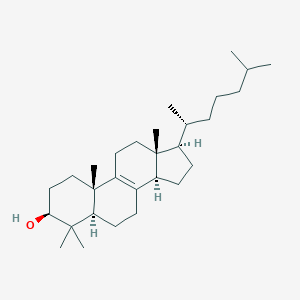

4,4-Dimethyl-5alpha-cholest-8-en-3beta-ol is a cholestanoid compound that belongs to the class of tetracyclic triterpenoids. It is characterized by the presence of two additional methyl groups at the 4th position of the 5alpha-cholesta-8-en-3beta-ol structure . This compound is a metabolite found in various biological systems, including mice .

Applications De Recherche Scientifique

4,4-Dimethyl-5alpha-cholest-8-en-3beta-ol has several applications in scientific research:

Chemistry: It is used as a model compound for studying sterol chemistry and reactions.

Medicine: Research into its potential therapeutic effects and roles in cholesterol metabolism is ongoing.

Mécanisme D'action

Target of Action

It is known to be a metabolite in mice , suggesting that it may interact with various enzymes and receptors within the mouse metabolic system.

Biochemical Pathways

4,4-Dimethyl-5alpha-cholest-8-en-3beta-ol is involved in the biosynthesis of cholesterol . It is a cholestanoid, a class of compounds that are intermediates in the biosynthesis and metabolism of steroids .

Action Environment

Environmental factors such as diet, gut microbiota, and genetic factors can influence the action, efficacy, and stability of 4,4-Dimethyl-5alpha-cholest-8-en-3beta-ol .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 4,4-Dimethyl-5alpha-cholest-8-en-3beta-ol typically involves the modification of existing sterol structures. One common approach is the methylation of 5alpha-cholesta-8-en-3beta-ol at the 4th position. This can be achieved using methylating agents such as methyl iodide in the presence of a strong base like sodium hydride .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to its specialized use in research rather than large-scale industrial applications. the principles of sterol modification and methylation can be scaled up using standard chemical engineering techniques.

Analyse Des Réactions Chimiques

Types of Reactions

4,4-Dimethyl-5alpha-cholest-8-en-3beta-ol undergoes several types of chemical reactions, including:

Oxidation: This compound can be oxidized to form various oxysterols.

Reduction: Reduction reactions can convert it to more saturated sterol derivatives.

Substitution: The methyl groups at the 4th position can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include chromium trioxide and pyridinium chlorochromate.

Reduction: Reducing agents such as lithium aluminum hydride can be used.

Substitution: Substitution reactions often require strong nucleophiles and bases.

Major Products

The major products formed from these reactions include various oxysterols, reduced sterol derivatives, and substituted sterols, depending on the specific reagents and conditions used .

Comparaison Avec Des Composés Similaires

Similar Compounds

Cholesterol: The primary sterol in animal cells, involved in membrane structure and precursor to other steroids.

Lanosterol: A key intermediate in the biosynthesis of cholesterol.

Uniqueness

4,4-Dimethyl-5alpha-cholest-8-en-3beta-ol is unique due to its specific methylation pattern, which affects its chemical reactivity and biological interactions. This distinct structure allows it to serve as a valuable tool in studying sterol metabolism and function .

Activité Biologique

4,4-Dimethyl-5alpha-cholest-8-en-3beta-ol, a sterol compound, plays a significant role in various biological processes, particularly in cholesterol biosynthesis. This article provides an in-depth examination of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

4,4-Dimethyl-5alpha-cholest-8-en-3beta-ol is characterized by two methyl groups at the 4th position of the cholest-8-en-3beta-ol structure. This unique configuration influences its biological interactions and reactivity.

The compound is primarily involved in the cholesterol biosynthetic pathway , catalyzed by the enzyme TM7SF2 (Transmembrane 7 Superfamily Member 2). This enzyme facilitates the reduction of the C14-unsaturated bond in lanosterol, leading to the formation of 4,4-Dimethyl-5alpha-cholest-8-en-3beta-ol from its precursor, 4,4-dimethyl-8,14-cholestadien-3beta-ol .

1. Cholesterol Metabolism

4,4-Dimethyl-5alpha-cholest-8-en-3beta-ol is a crucial intermediate in cholesterol metabolism. Its presence has been linked to various metabolic disorders, including familial hypercholesterolemia. Studies indicate that this compound can accumulate in patients undergoing specific surgical procedures like partial ileal bypass surgery.

2. Cytotoxic Effects

Research has shown that sterols similar to 4,4-Dimethyl-5alpha-cholest-8-en-3beta-ol exhibit cytotoxic properties against cancer cells. A study on bioactive compounds from Aspergillus flavus highlighted the potential of sterols to induce cytotoxic effects in breast cancer models .

3. Interaction with Gut Microbiota

The biological activity of this compound can also be influenced by gut microbiota composition. Certain gut bacteria can metabolize sterols into bioactive metabolites that may impact host cholesterol levels and overall metabolic health.

Research Findings and Case Studies

Comparative Analysis with Related Compounds

| Compound | Key Characteristics | Biological Activity |

|---|---|---|

| Cholesterol | Primary sterol in animal cells; involved in membrane structure | Essential for membrane integrity and precursor for steroid hormones |

| Lanosterol | Key intermediate in cholesterol biosynthesis | Precursor for several sterols; involved in cellular signaling |

| Desmosterol | Intermediate lacking additional methyl groups | Similar metabolic pathways but different biological effects |

Propriétés

IUPAC Name |

(3S,5R,10S,13R,14R,17R)-4,4,10,13-tetramethyl-17-[(2R)-6-methylheptan-2-yl]-1,2,3,5,6,7,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H50O/c1-19(2)9-8-10-20(3)22-12-13-23-21-11-14-25-27(4,5)26(30)16-18-29(25,7)24(21)15-17-28(22,23)6/h19-20,22-23,25-26,30H,8-18H2,1-7H3/t20-,22-,23+,25+,26+,28-,29-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FYHRVINOXYETMN-QGBOJXOESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCCC(C)C1CCC2C1(CCC3=C2CCC4C3(CCC(C4(C)C)O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CCCC(C)C)[C@H]1CC[C@@H]2[C@@]1(CCC3=C2CC[C@@H]4[C@@]3(CC[C@@H](C4(C)C)O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H50O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

414.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the significance of finding 4,4-Dimethyl-5alpha-cholest-8-en-3beta-ol in patients with familial hypercholesterolemia after partial ileal bypass surgery?

A1: The study by [Author et al.] found several unidentified components in the sterol sulfate fraction of familial hypercholesterolemia patients who underwent partial ileal bypass surgery. [] Among these components, they identified 4,4-Dimethyl-5alpha-cholest-8-en-3beta-ol, along with other methyl sterols. Importantly, these compounds were not detected in control groups, including normal subjects, hypercholesterolemic patients before surgery, or ileal bypass subjects after reanastomosis. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.